molecular formula C19H19ClN4O B12704243 2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride CAS No. 74332-93-7

2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride

Cat. No.: B12704243
CAS No.: 74332-93-7
M. Wt: 354.8 g/mol
InChI Key: XBEMYIMWCIWDMA-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride is a complex organic compound with a unique structure that includes a pyrrolo-pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with a pyrrolo-pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.

    Pyrimidine Derivatives: These compounds have a similar core structure and are widely studied for their medicinal properties.

Uniqueness

2-Amino-6-benzyl-4-phenyl-1,4,5,6-tetrahydro-7H-pyrrolo(3,4-d)pyrimidin-7-one hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

74332-93-7

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

2-amino-6-benzyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C19H18N4O.ClH/c20-19-21-16(14-9-5-2-6-10-14)15-12-23(18(24)17(15)22-19)11-13-7-3-1-4-8-13;/h1-10,16H,11-12H2,(H3,20,21,22);1H

InChI Key

XBEMYIMWCIWDMA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1CC3=CC=CC=C3)NC(=NC2C4=CC=CC=C4)N.Cl

Origin of Product

United States

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